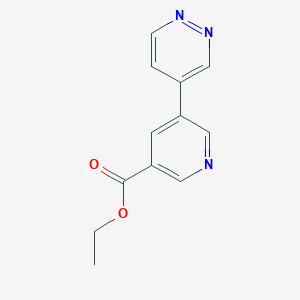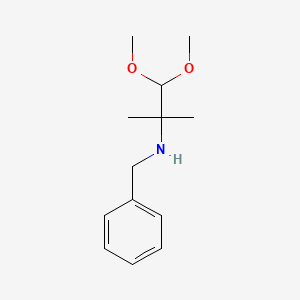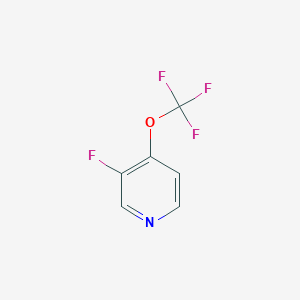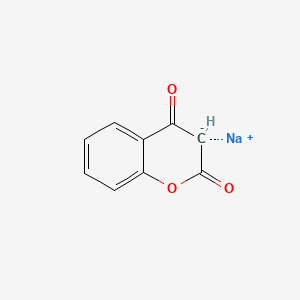
sodium;chromen-3-ide-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;chromen-3-ide-2,4-dione is a compound that belongs to the class of chromene derivatives Chromenes are heterocyclic compounds containing a benzopyran ring system These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromen-3-ide-2,4-dione typically involves the reaction of chromen-3-ide-2,4-dione with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining product quality.
化学反応の分析
Types of Reactions
Sodium;chromen-3-ide-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenes. These products have distinct chemical and biological properties, making them valuable in various applications.
科学的研究の応用
Sodium;chromen-3-ide-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: this compound is investigated for its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium;chromen-3-ide-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Sodium;chromen-3-ide-2,4-dione can be compared with other similar compounds, such as:
Chromene derivatives: These compounds share the benzopyran ring system and exhibit similar biological activities. Examples include coumarins and flavonoids.
Thiazolidinediones: These compounds have a similar dione structure and are known for their antidiabetic properties.
Indane-1,3-dione: This compound is structurally related and has applications in medicinal chemistry and organic synthesis.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H5NaO3 |
|---|---|
分子量 |
184.12 g/mol |
IUPAC名 |
sodium;chromen-3-ide-2,4-dione |
InChI |
InChI=1S/C9H5O3.Na/c10-7-5-9(11)12-8-4-2-1-3-6(7)8;/h1-5H;/q-1;+1 |
InChIキー |
PVPUJFSDEPNVOC-UHFFFAOYSA-N |
正規SMILES |
[CH-]1C(=O)C2=CC=CC=C2OC1=O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride](/img/structure/B13654394.png)
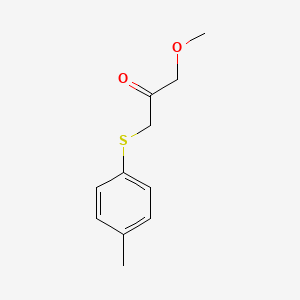
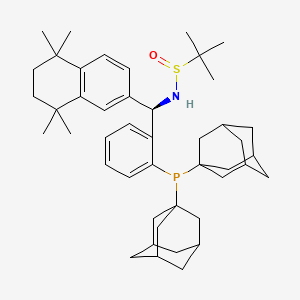
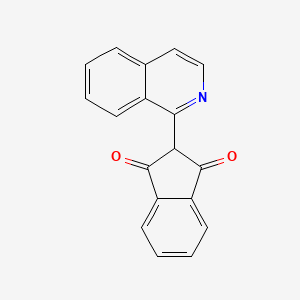
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654433.png)
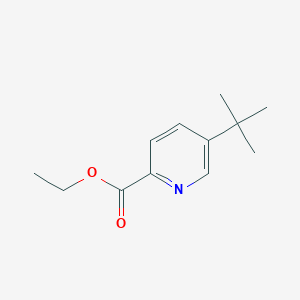
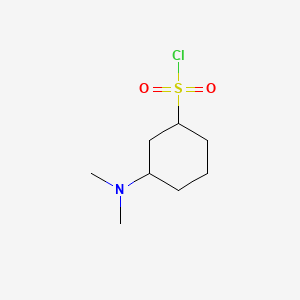

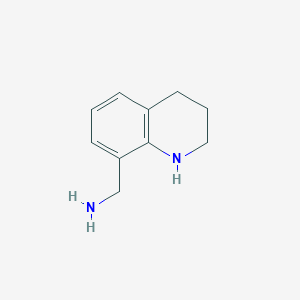
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)
